

Prostratin Storage & Handling Specifications

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Compound Focus: Prostratin

CAS No.: 60857-08-1

Cat. No.: S540429

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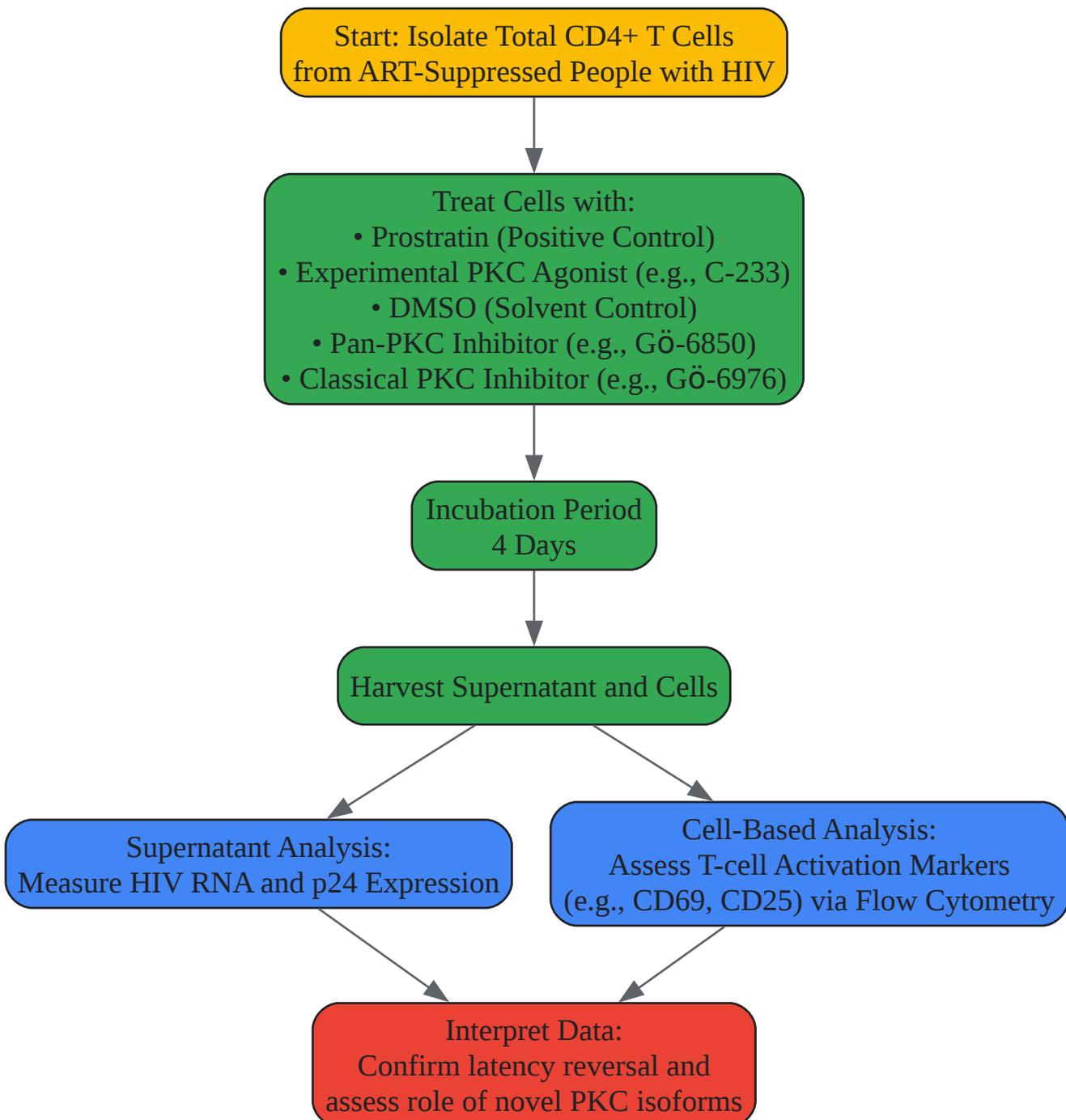
The table below summarizes the key physical characteristics and storage conditions for **Prostratin**, primarily sourced from a commercial supplier's data sheet [1].

Parameter	Specification / Condition
Molecular Weight	390.47 g/mol [1]
CAS Number	60857-08-1 [1]
Physical Form	Solid, white to off-white [1]
Solubility (in DMSO)	50 mg/mL (128.05 mM) [1]
Short-Term Storage	4°C, protect from light [1]
Long-Term Stock Solution	-80°C for 6 months; -20°C for 1 month (protect from light) [1]

> **Critical Note on Solvent:** Hygroscopic DMSO has a significant impact on the solubility of the product. Always use newly opened DMSO for preparing stock solutions to prevent water absorption and compound degradation [1].

Detailed Experimental Protocol: Assessing Prostratin's Effect on HIV Latency Reversal

This protocol is adapted from a 2024 study that used CD4+ T cells from ART-suppressed donors to evaluate novel PKC agonists, a category which includes **Prostratin** [2]. The workflow below outlines the key stages of the experiment.



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Key Reagents and Materials

- **Primary Cells:** Total CD4+ T cells isolated from ART-suppressed donors [2].
- **Test Compound: Prostratin.** A common working concentration in literature is **1 μM** , but a dose-response curve (e.g., 125 nM to 1000 nM) is recommended to determine optimal concentration for your specific cell system [1] [3].
- **Inhibitors:** Pan-PKC inhibitor (e.g., Gö-6850 at 5 μM) and classical PKC inhibitor (e.g., Gö-6976 at 25 μM) to delineate the involved PKC isoforms [2].
- **Controls:** Include a solvent control (DMSO) and a positive control (e.g., a known potent PKC agonist).

Procedure

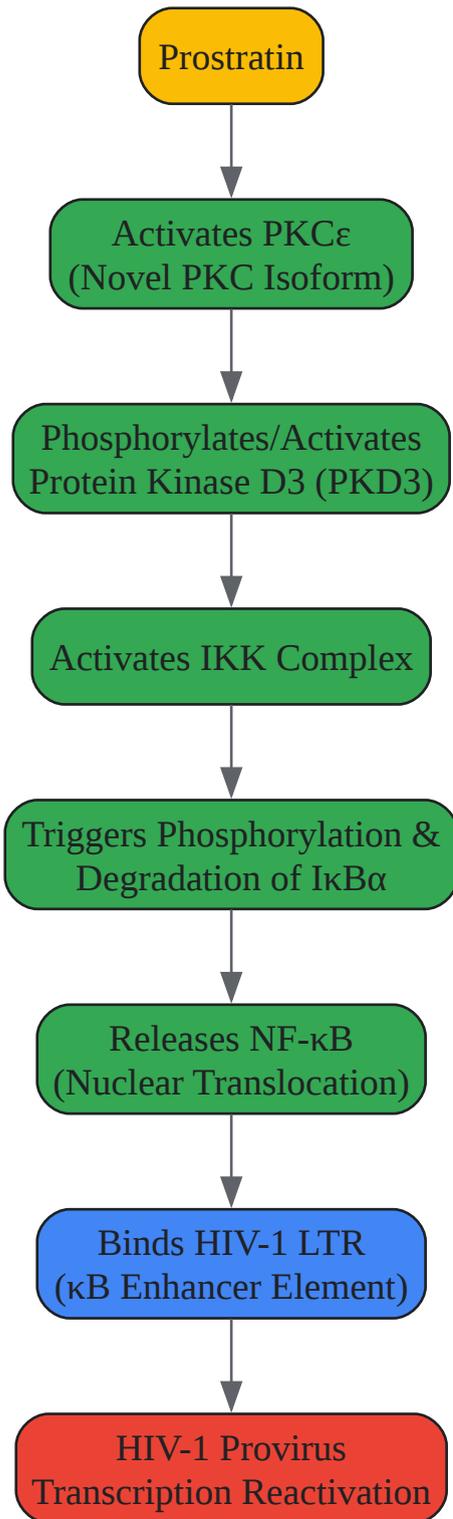
- **Cell Culture & Treatment:** Seed CD4+ T cells and treat them with the compounds listed in the diagram above [2].
- **Incubation:** Incubate cells for 4 days. The referenced study used this duration to detect significant HIV expression [2].
- **Sample Collection:** Harvest culture supernatant and cells for analysis [2].
- **Downstream Assays:**
 - **Supernatant Analysis:** Measure HIV reactivation by quantifying **supernatant HIV RNA** and **p24** (a viral capsid protein) expression [2].
 - **Cell Analysis:** Assess T-cell activation by measuring surface markers like **CD69** and **CD25** using flow cytometry. This confirms the biological activity of **Prostratin** [4].

Mechanism of Action & Toxicity Considerations

Understanding how **Prostratin** works and its potential side effects is crucial for experimental design and troubleshooting.

Signaling Pathway in HIV Reactivation

Prostratin's primary mechanism for reversing HIV latency involves activating Protein Kinase C (PKC), leading to the mobilization of the transcription factor NF- κ B. The following diagram illustrates this specific pathway.



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This pathway is well-established in the literature [5] [6]. Notably, research indicates that **novel PKC isoforms (like PKC ϵ) are sufficient for HIV activation**, as the effect is abolished by a pan-PKC inhibitor but not by a classical PKC-specific inhibitor [2].

Toxicity and Platelet Activation

A significant finding from recent research is that systemic PKC activation can cause **widespread platelet activation**, resembling disseminated intravascular coagulation (DIC) [2]. This is a major safety concern for *in vivo* applications.

- **The Problem:** Non-selective PKC agonists (including **Prostratin**) activate PKC isoforms expressed in both T-cells and platelets [2].
- **The Solution:** Newer, more selective agonists (e.g., the research compound **C-233**) are being designed to target **PKC ϵ** , which is highly expressed in T-cells but not in platelets. This selectivity improves the therapeutic window by reducing platelet toxicity while maintaining HIV latency reversal potency [2].

Frequently Asked Questions (FAQs)

Q1: Why does my Prostratin stock solution precipitate upon thawing? This is likely due to water absorption from hygroscopic DMSO or freeze-thaw cycles. Always use fresh, anhydrous DMSO, aliquot stock solutions into single-use vials, and avoid repeated freezing and thawing [1].

Q2: Does Prostratin induce T-cell proliferation? No. A key characteristic of **Prostratin** is that it activates T-cells (inducing markers like CD69 and CD25) **without driving cellular proliferation**. This is a valuable property as it limits the risk of expanding the latent HIV reservoir during treatment [4].

Q3: Can Prostratin both activate and inhibit HIV? Yes, **Prostratin** has a documented dual effect. It **reactivates latent HIV** from reservoirs [2] [6] but can also **inhibit new infection** by down-regulating viral entry receptors like CD4 on the cell surface [7]. The net effect depends on the experimental context, such as the cell type and activation state.

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To cite this document: Smolecule. [Prostratin Storage & Handling Specifications]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b540429#prostratin-stability-and-storage-conditions>]

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